N,N-dimethyl-6-nitroquinolin-2-amine
CAS No.: 37041-42-2
Cat. No.: VC7197859
Molecular Formula: C11H11N3O2
Molecular Weight: 217.228
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37041-42-2 |
---|---|
Molecular Formula | C11H11N3O2 |
Molecular Weight | 217.228 |
IUPAC Name | N,N-dimethyl-6-nitroquinolin-2-amine |
Standard InChI | InChI=1S/C11H11N3O2/c1-13(2)11-6-3-8-7-9(14(15)16)4-5-10(8)12-11/h3-7H,1-2H3 |
Standard InChI Key | DBNZYROHZKZEIK-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identifiers
The IUPAC name for this compound is N,N-dimethyl-6-nitroquinolin-2-amine, reflecting the substitution pattern on the quinoline backbone. Key identifiers include:
Property | Value | Source |
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CAS Registry Number | 49609-07-6 | |
Molecular Formula | ||
EC Number | 835-204-6 | |
DSSTox Substance ID | DTXSID60475715 |
The compound is also synonymously referred to as 2-amino-6-nitroquinoline and 6-nitroquinolin-2-amine in chemical databases .
Structural Characterization
The quinoline core consists of a benzene ring fused to a pyridine ring, with a nitro group (-NO) at position 6 and a dimethylamino group (-N(CH)) at position 2. Computational descriptors from PubChem confirm the planar aromatic system, with the nitro group introducing electron-withdrawing effects and the dimethylamino group contributing basicity . X-ray crystallography data, though unavailable in the provided sources, would likely show intramolecular hydrogen bonding between the amine and nitro groups.
Synthesis and Production Pathways
Industrial Synthesis Methods
While no direct synthesis route for N,N-dimethyl-6-nitroquinolin-2-amine is detailed in the provided sources, analogous methodologies from patent literature suggest viable approaches. For example, US5696294A describes the production of N,N-dimethyl-N-alkylamines via nucleophilic substitution reactions between dimethylamine and alkyl halides . Adapting this strategy, the target compound could be synthesized through:
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Nitration of 2-aminoquinoline: Introducing a nitro group at position 6 using nitric acid/sulfuric acid mixtures.
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Methylation of the amine: Reacting the intermediate 6-nitroquinolin-2-amine with methyl iodide or dimethyl sulfate in the presence of a base .
Laboratory-Scale Optimization
Recent journal protocols for related quinoline derivatives emphasize controlled reaction conditions to prevent over-nitration or demethylation. For instance, J. Med. Chem. (2022) reports the use of low-temperature nitration (0–5°C) and stoichiometric dimethylamine gas to achieve >90% yields in similar systems . Purification typically involves column chromatography using silica gel and ethyl acetate/hexane mixtures .
Physicochemical Properties
Stability and Reactivity
N,N-Dimethyl-6-nitroquinolin-2-amine is stable under recommended storage conditions (room temperature, inert atmosphere) but decomposes at elevated temperatures to produce carbon oxides and nitrogen oxides . Key properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO) | |
Refractive Index | Not available |
The compound exhibits incompatibility with strong oxidizing agents, necessitating isolation from peroxides or chlorates .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s nitro group serves as a precursor for reduced amine functionalities in drug candidates. For example, J. Med. Chem. (2022) utilized analogous nitroquinolines to synthesize kinase inhibitors via catalytic hydrogenation .
Materials Science
Quinoline derivatives are investigated for their optical properties. While specific studies on N,N-dimethyl-6-nitroquinolin-2-amine are lacking, its structural analogs exhibit fluorescence quenching behaviors useful in sensor technologies .
Toxicological and Ecological Profiles
Environmental Impact
Ecotoxicity data remain unreported, though nitroaromatics generally show low biodegradability and potential bioaccumulation . Disposal must comply with local regulations for nitrated amines.
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